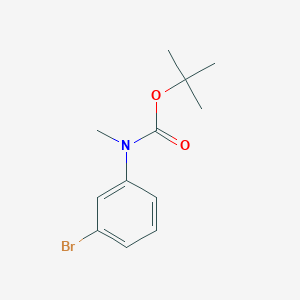

N-BOC-N-Methyl-3-bromoaniline

Descripción

BenchChem offers high-quality N-BOC-N-Methyl-3-bromoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-BOC-N-Methyl-3-bromoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(3-bromophenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNPOFRPHNDRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629458 | |

| Record name | tert-Butyl (3-bromophenyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57598-34-2 | |

| Record name | 1,1-Dimethylethyl N-(3-bromophenyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57598-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3-bromophenyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Topic: Unlocking the Synthetic Potential of N-BOC-N-Methyl-3-bromoaniline: A Guide to the Reactivity of the Bromine Atom

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-BOC-N-Methyl-3-bromoaniline is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its unique structural architecture, featuring a strategically placed bromine atom and a sterically hindered, electronically modified amino group, offers a versatile handle for molecular elaboration. This guide provides an in-depth exploration of the factors governing the reactivity of the carbon-bromine bond in this substrate. We will dissect the intricate interplay of electronic and steric effects, present validated protocols for its synthesis, and delve into its performance in cornerstone palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This document is intended to serve as a practical and theoretical resource for researchers aiming to leverage the full synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of N-BOC-N-Methyl-3-bromoaniline

In the landscape of medicinal chemistry, the aniline scaffold is a privileged structure, forming the core of countless therapeutic agents. The ability to precisely functionalize this scaffold is paramount to modern drug discovery. N-BOC-N-Methyl-3-bromoaniline emerges as a particularly valuable reagent in this context. It provides a stable, yet reactive, platform for introducing molecular complexity via the C-Br bond, while the N-BOC-N-methyl moiety serves two critical functions:

-

Modulation of Reactivity: The tert-butyloxycarbonyl (BOC) group acts as a robust protecting group, preventing unwanted side reactions at the nitrogen atom and modifying the electronic properties of the aromatic ring.[1][2]

-

Vector for Further Chemistry: The BOC group can be removed under specific acidic conditions, revealing a secondary amine that can be engaged in subsequent synthetic transformations.[3][4]

This guide offers a comprehensive analysis of the C-Br bond's reactivity, underpinned by an understanding of the molecule's inherent electronic and steric properties.

Molecular Structure and Electronic Landscape

The reactivity of N-BOC-N-Methyl-3-bromoaniline is not merely a function of the bromine atom itself but is dictated by the cumulative influence of all substituents on the aromatic ring.

-

The Bromine Atom (Br): As a halogen, bromine exerts a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic aromatic substitution. Conversely, its lone pairs can participate in resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[5][6]

-

The N-BOC-N-Methyl Group [-N(CH₃)C(=O)O(CH₃)₃]: This substituent is more complex. The nitrogen atom's lone pair is capable of donating electron density into the ring via resonance (+M effect), which is a powerful activating and ortho-, para-directing influence.[7] However, this donation is significantly attenuated by the adjacent electron-withdrawing carbonyl group of the BOC moiety. Furthermore, the sheer size of the tert-butyl and methyl groups introduces considerable steric hindrance around the nitrogen, which can influence the approach of reagents and catalysts.

The net result is a finely tuned electronic environment at the C3 position. The N-BOC-N-methyl group, being meta to the bromine, does not directly compete in terms of directing effects but its overall electron-donating character enriches the aromatic ring, making the C-Br bond more susceptible to oxidative addition by a palladium(0) catalyst—the crucial first step in most cross-coupling reactions.[8]

Synthesis and Characterization

The preparation of N-BOC-N-Methyl-3-bromoaniline is typically achieved in a two-step sequence starting from the commercially available 3-bromoaniline. The N-methylation is followed by protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of N-BOC-N-Methyl-3-bromoaniline

Part A: N-Methylation of 3-Bromoaniline

-

Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromoaniline (1.0 eq) and a suitable solvent such as Tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, ~1.1 eq, 60% dispersion in mineral oil), portion-wise. Allow the mixture to stir at this temperature for 30 minutes. Causality: The strong base is required to deprotonate the aniline to form the more nucleophilic anilide anion.

-

Alkylation: Add methyl iodide (MeI, ~1.1 eq) dropwise to the cooled solution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-bromo-N-methylaniline is often carried forward without further purification.

Part B: BOC Protection of 3-Bromo-N-methylaniline

-

Setup: Dissolve the crude 3-bromo-N-methylaniline (1.0 eq) in a solvent like dichloromethane (DCM) or THF.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[9] Causality: DMAP or TEA acts as a nucleophilic catalyst to activate the Boc₂O, facilitating a more rapid and efficient reaction at the less nucleophilic N-methylaniline nitrogen.[2]

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Purification: Concentrate the reaction mixture. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-BOC-N-Methyl-3-bromoaniline as a pure solid or oil.

Table 1: Physicochemical Properties of N-BOC-N-Methyl-3-bromoaniline

| Property | Value | Reference |

| CAS Number | 57598-34-2 | [10] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [10] |

| Molecular Weight | 286.16 g/mol | [10] |

| Appearance | Varies (typically off-white solid or colorless oil) | |

| Storage | Inert atmosphere, Room Temperature | [10] |

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern C-C and C-heteroatom bond formation.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is arguably the most widely used C-C bond-forming reaction in pharmaceutical development due to its mild conditions and high functional group tolerance.[11][12][13]

Mechanistic Insight: For a substrate like N-BOC-N-Methyl-3-bromoaniline, the oxidative addition of the C-Br bond to a Pd(0) complex is the rate-determining step. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often employed to accelerate this step and stabilize the catalytic species. A base (e.g., K₂CO₃, K₃PO₄) is essential for activating the organoboron reagent in the transmetalation step.[14]

Experimental Protocol: Suzuki-Miyaura Coupling of N-BOC-N-Methyl-3-bromoaniline with Phenylboronic Acid

-

Setup: In an oven-dried Schlenk flask, combine N-BOC-N-Methyl-3-bromoaniline (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Causality: The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the biphenyl product.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines

| Aryl Bromide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| ortho-bromoaniline deriv. | Various | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 11-95% | [12] |

| 3-bromoaniline deriv. | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | ~40% | [11] |

| Boc-aminobromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME | High | [14] |

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. When using N-BOC-N-Methyl-3-bromoaniline, this reaction allows for the synthesis of complex diaryl or aryl-alkyl amines, which can be further deprotected to reveal a versatile trisubstituted benzene ring.

Mechanistic Insight: The key challenge in Buchwald-Hartwig amination is promoting the reductive elimination step to form the C-N bond. This often requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) and specialized bulky phosphine ligands (e.g., BINAP, Xantphos) that facilitate the formation of the necessary geometry around the palladium center.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Setup: To a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.08 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagent Addition: Add N-BOC-N-Methyl-3-bromoaniline (1.0 eq) and morpholine (1.2 eq), followed by an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat to 90-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, dry, concentrate, and purify by chromatography.

Heck-Mizoroki Reaction

The Heck reaction couples aryl halides with alkenes, providing a direct route to substituted olefins.[15] This reaction is fundamental for constructing complex carbon skeletons.

Mechanistic Insight: The Heck reaction involves a migratory insertion of the olefin into the aryl-palladium bond, followed by a β-hydride elimination to release the product and regenerate a palladium hydride species.[15] The base is required to neutralize the HBr formed and regenerate the Pd(0) catalyst. Additives like tetrabutylammonium bromide (TBAB) can sometimes be used as phase-transfer catalysts to improve yields.[16]

Experimental Protocol: Heck Reaction with n-Butyl Acrylate

-

Setup: Combine N-BOC-N-Methyl-3-bromoaniline (1.0 eq), n-butyl acrylate (1.5 eq), palladium(II) acetate [Pd(OAc)₂] (0.03 eq), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 eq) in a sealable reaction vessel.

-

Reagent Addition: Add a base, such as triethylamine (TEA, 2.0 eq), and an anhydrous solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

-

Reaction: Seal the vessel and heat to 80-120 °C for 16-24 hours.

-

Work-up and Purification: Cool the reaction, filter off any solids, dilute with water, and extract with an organic solvent. Dry, concentrate, and purify the crude product by column chromatography.

Safety and Handling

While N-BOC-N-Methyl-3-bromoaniline itself is not extensively characterized for toxicity, its precursors and related structures warrant careful handling.

-

3-Bromoaniline: This precursor is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[17]

-

N-Methylaniline: This related compound is also toxic and may cause organ damage through prolonged exposure.[18][19]

-

Reagents: Many reagents used in its synthesis and subsequent reactions are hazardous. Sodium hydride reacts violently with water, and methyl iodide is a toxic alkylating agent.[20] Palladium catalysts are expensive and should be handled with care to avoid contamination.

Standard laboratory safety protocols must be followed:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

N-BOC-N-Methyl-3-bromoaniline stands out as a highly adaptable and strategic intermediate in organic synthesis. The reactivity of its C-Br bond, modulated by the unique electronic and steric profile of the N-BOC-N-methyl substituent, is readily harnessed in a variety of high-impact, palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles that govern these transformations and employing the validated protocols detailed in this guide, researchers can confidently and efficiently incorporate this building block into synthetic routes for novel pharmaceuticals, agrochemicals, and functional materials. The self-validating nature of these robust protocols ensures reproducibility and provides a solid foundation for further methodological innovation.

References

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

Supporting Information for Chemical Communications. The Royal Society of Chemistry. [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central (PMC). [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. DergiPark. [Link]

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. [Link]

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]

-

The Boc Protecting Group. Chemistry Steps. [Link]

-

16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. ACS Publications. [Link]

-

The Intramolecular Heck Reaction. Macmillan Group, Princeton University. [Link]

-

Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

-

A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[9][20]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

-

Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie. [Link]

-

Unexpected ortho-Heck Reaction under the Catellani Conditions. PubMed Central (PMC), NIH. [Link]

-

3-Bromo-N-methylaniline. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. achmem.com [achmem.com]

- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to the Synthesis and Derivatization of N-BOC-N-Methyl-3-bromoaniline: A Core Scaffold for Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and derivatization of tert-butyl (3-bromophenyl)(methyl)carbamate, also known as N-BOC-N-Methyl-3-bromoaniline. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to its utility as a scaffold in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The guide details a reliable, two-step synthetic pathway, provides step-by-step experimental protocols, and explores the subsequent derivatization of the core scaffold through palladium-catalyzed cross-coupling reactions. Emphasis is placed on the causality behind experimental choices, self-validating protocols, and troubleshooting common issues, ensuring both scientific rigor and practical applicability.

Introduction: The Strategic Importance of the N-BOC-N-Methyl-3-bromoaniline Scaffold

In the landscape of modern organic synthesis, the development of functionalized aromatic building blocks is paramount. The N-BOC-N-Methyl-3-bromoaniline scaffold has emerged as a particularly valuable intermediate. The strategic placement of three key functional handles—the bromine atom, the N-methyl group, and the tert-butyloxycarbonyl (BOC) protecting group—offers a powerful platform for molecular diversification.

-

The Bromine Atom: Serves as a versatile reactive site for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino substituents.[1][2][3]

-

The N-Methyl Group: N-methylation is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. It can increase metabolic stability, improve membrane permeability, and modulate the conformational preferences of a molecule.[4]

-

The BOC Protecting Group: The tert-butyloxycarbonyl group is one of the most common amine protecting groups in organic synthesis.[5][6] It renders the aniline nitrogen nucleophilic enough for methylation while being stable to a wide range of reaction conditions. Crucially, it can be readily removed under acidic conditions, allowing for further functionalization at the nitrogen atom.[5][6]

This guide will provide a detailed roadmap for the reliable synthesis of this key intermediate and demonstrate its utility in the construction of more complex molecular architectures.

Synthetic Strategy and Retrosynthetic Analysis

A logical and efficient synthesis of N-BOC-N-Methyl-3-bromoaniline begins with commercially available 3-bromoaniline. The most common and reliable synthetic route involves a two-step sequence: N-methylation followed by N-BOC protection. While the reverse order is possible, direct methylation of N-BOC-3-bromoaniline can be challenging and may require harsher conditions.[4]

The chosen forward synthesis is outlined below:

Caption: Retrosynthetic analysis of N-BOC-N-Methyl-3-bromoaniline.

Part 1: Synthesis of the Core Scaffold

This section provides detailed, step-by-step protocols for the two key transformations in the synthesis of N-BOC-N-Methyl-3-bromoaniline.

Step 1: N-Methylation of 3-Bromoaniline

The selective mono-methylation of anilines can be challenging due to the potential for over-methylation to form the tertiary amine. The following protocol is optimized to favor the formation of the desired secondary amine, N-Methyl-3-bromoaniline.

Reaction Scheme:

Caption: N-Methylation of 3-bromoaniline.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromoaniline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per 1 g of aniline).

-

Addition of Methylating Agent: While stirring the suspension at room temperature, add dimethyl sulfate (1.1 eq) dropwise over 10 minutes. Caution: Dimethyl sulfate is highly toxic and a probable carcinogen; handle with extreme care in a fume hood.[7]

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-methyl-3-bromoaniline as a pale yellow oil.

Expert Insights:

-

Choice of Methylating Agent: Dimethyl sulfate is a cost-effective and highly reactive methylating agent. Methyl iodide is an alternative but is more volatile and light-sensitive.

-

Control of Over-methylation: Using a slight excess of the aniline relative to the methylating agent, along with a mild base like K₂CO₃, helps to minimize the formation of the N,N-dimethylated by-product.[8]

Step 2: N-BOC Protection of N-Methyl-3-bromoaniline

The introduction of the BOC group is a standard procedure that protects the secondary amine from further reactions and increases its solubility in organic solvents.[9]

Reaction Scheme:

Caption: N-BOC protection of N-Methyl-3-bromoaniline.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve N-methyl-3-bromoaniline (1.0 eq) in dichloromethane (DCM, 10 mL per 1 g of amine).

-

Addition of Reagents: Add triethylamine (1.5 eq), di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography (silica gel, eluting with ethyl acetate/hexanes) to yield N-BOC-N-Methyl-3-bromoaniline as a colorless oil or a low-melting solid.

Expert Insights:

-

Role of DMAP: DMAP is a highly effective acylation catalyst that significantly accelerates the reaction.[10]

-

BOC Anhydride: (Boc)₂O is a stable, easy-to-handle reagent for BOC protection.[11] The by-products of the reaction (t-butanol and CO₂) are volatile and easily removed.

Part 2: Characterization

Confirmation of the structure and purity of the synthesized N-BOC-N-Methyl-3-bromoaniline is crucial. The following table summarizes the expected characterization data.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), N-methyl protons (singlet, ~3.2 ppm), BOC protons (singlet, ~1.5 ppm). |

| ¹³C NMR | Aromatic carbons, carbonyl carbon (~154 ppm), N-methyl carbon (~38 ppm), quaternary BOC carbon (~80 ppm), methyl BOC carbons (~28 ppm). |

| Mass Spec (ESI) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight (286.16 g/mol for the parent isotopologue). |

| Appearance | Colorless to pale yellow oil or a low-melting solid. |

Part 3: Derivatization via Cross-Coupling Reactions

The true utility of N-BOC-N-Methyl-3-bromoaniline lies in its ability to serve as a substrate for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the core scaffold.

Caption: General workflow for the derivatization of the core scaffold.

Representative Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This protocol describes the coupling of the bromo-scaffold with a generic arylboronic acid.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine N-BOC-N-Methyl-3-bromoaniline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Representative Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[2][12][13] This protocol outlines the coupling of the bromo-scaffold with a primary or secondary amine.

Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine N-BOC-N-Methyl-3-bromoaniline (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

-

Solvent: Add an anhydrous, deoxygenated solvent like toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify by flash column chromatography.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low yield in methylation | Incomplete reaction; over-methylation. | Increase reaction time or temperature; use a milder base or adjust stoichiometry. |

| Incomplete BOC protection | Inactive (Boc)₂O; insufficient base. | Use fresh (Boc)₂O; ensure the base is anhydrous and in sufficient quantity. |

| Failed cross-coupling | Inactive catalyst; poor solvent quality; base not optimal. | Use a fresh catalyst; ensure solvents are anhydrous and degassed; screen different bases (e.g., Cs₂CO₃, K₃PO₄). |

| Difficult purification | Co-eluting by-products. | Optimize the eluent system for column chromatography; consider recrystallization if the product is a solid. |

Safety and Handling

-

3-Bromoaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

-

Dimethyl Sulfate: Highly toxic, corrosive, and a probable human carcinogen.[7] All manipulations should be performed in a certified chemical fume hood with appropriate PPE. Have an ammonia solution available to quench any spills.

-

Palladium Catalysts: Can be pyrophoric, especially on carbon supports. Handle under an inert atmosphere.

-

Strong Bases (e.g., NaOtBu): Corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16]

Conclusion

The N-BOC-N-Methyl-3-bromoaniline scaffold is a high-value building block for synthetic and medicinal chemistry. The reliable two-step synthesis presented in this guide provides a clear and efficient pathway to this key intermediate. Furthermore, its successful application in robust and versatile cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, underscores its importance in the rapid generation of diverse and complex molecular libraries for drug discovery and materials science. By understanding the principles and protocols outlined herein, researchers can confidently synthesize and utilize this powerful synthetic tool.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61–83. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. Retrieved from [Link]

-

FULIR. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Journal of Peptide Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethyl sulfate. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Library of Medicine. Retrieved from [Link]

-

ACS Publications. (2026). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[17][18]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Different protocols for methylation of aniline. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of n-methylaniline.

- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

-

DergiPark. (n.d.). N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Library of Medicine. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

-

National Institutes of Health. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-Boc-N-methylethylenediamine. PubChem. Retrieved from [Link]

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. nj.gov [nj.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Introduction: Synthesizing Key Biaryl Scaffolds in Medicinal Chemistry

An Application Guide for the Suzuki-Miyaura Coupling of N-BOC-N-Methyl-3-bromoaniline

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in the pharmaceutical and fine chemical industries for constructing biaryl and heteroaryl structures.[2][3] These motifs are prevalent in a vast array of pharmacologically active compounds.[4]

This guide focuses on a specific, yet broadly relevant, substrate: N-BOC-N-Methyl-3-bromoaniline. This molecule presents a unique set of characteristics—an electron-rich aromatic ring due to the substituted amino group, a sterically demanding tert-butyloxycarbonyl (BOC) protecting group, and a moderately reactive aryl bromide. Successfully coupling this substrate requires a carefully optimized protocol that balances catalyst activity with the prevention of common side reactions. This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals aiming to utilize this building block for the synthesis of complex molecular architectures.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle centered on a palladium complex.[5] The cycle, which shuttles the palladium between its Pd(0) and Pd(II) oxidation states, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] A base is essential for activating the organoboron reagent, facilitating the crucial transmetalation step.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters for Coupling N-BOC-N-Methyl-3-bromoaniline

The electron-donating nature of the protected aniline moiety makes the C-Br bond stronger and thus less reactive towards oxidative addition compared to electron-deficient aryl bromides. Therefore, the choice of catalyst, base, and solvent is critical for achieving high yields.

Palladium Catalyst: The Engine of the Reaction

The selection of the palladium source and, more importantly, the ancillary ligand, is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, the steric hindrance and electronic properties of our substrate often demand more sophisticated systems.

-

Palladium Precatalysts: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are stable precursors that are reduced in situ to the active Pd(0) species.[8]

-

Ligands: For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are the gold standard. They promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly active in the rate-limiting oxidative addition step.[9] Excellent choices include:

-

Trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃).

-

Biarylphosphines (Buchwald Ligands): These ligands, such as SPhos, XPhos, and JohnPhos, have demonstrated exceptional activity and broad substrate scope, particularly for challenging couplings.[9] Their steric bulk facilitates reductive elimination, while their electron-rich nature promotes oxidative addition.

-

The Base: The Unsung Hero

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate complex, which is necessary for transmetalation.[7] The choice of base must be carefully considered to avoid undesired side reactions, such as the hydrolysis of the BOC protecting group.

-

Inorganic Carbonates: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are widely used. Cs₂CO₃ is more soluble in organic solvents and more basic, often providing superior results for less reactive substrates.[10]

-

Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly when using boronic esters, as it minimizes competing protodeboronation.

For N-BOC-N-Methyl-3-bromoaniline, a moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient and preferred to minimize the risk of BOC cleavage.

Solvent System: The Reaction Environment

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. A mixture of an aprotic organic solvent and water is often optimal.

-

Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Toluene are excellent choices.[4]

-

Aqueous Phase: A small amount of water is typically added to help dissolve the inorganic base and facilitate the formation of the active boronate species. A solvent ratio of 4:1 to 10:1 (organic:water) is common.

The Boron Reagent: Choosing Your Coupling Partner

The reaction can be performed with either boronic acids (Ar-B(OH)₂) or boronic esters, such as pinacol esters (Ar-B(pin)).[11]

-

Boronic Acids: Readily available but can be prone to decomposition (protodeboronation or trimerization to boroxines).

-

Boronic Esters: Generally more stable, easier to handle and purify, and less prone to side reactions, making them a reliable choice for complex syntheses.[12]

A slight excess (1.1–1.5 equivalents) of the boron reagent is typically used to drive the reaction to completion.

Data Summary: Recommended Reaction Conditions

The following table summarizes optimized conditions for the Suzuki coupling of N-BOC-N-Methyl-3-bromoaniline with a generic arylboronic acid.

| Parameter | Condition A (Standard) | Condition B (High-Activity) | Rationale |

| Aryl Halide | N-BOC-N-Methyl-3-bromoaniline (1.0 eq) | N-BOC-N-Methyl-3-bromoaniline (1.0 eq) | Starting material. |

| Boronic Acid | Arylboronic Acid (1.2 eq) | Arylboronic Acid Pinacol Ester (1.3 eq) | Pinacol ester offers enhanced stability. |

| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Both are effective Pd(0) precursors. |

| Ligand | SPhos (4.5 mol%) | P(t-Bu)₃ (3 mol%) | Bulky, electron-rich ligands are key.[9] |

| Base | K₃PO₄ (2.5 eq) | Cs₂CO₃ (2.0 eq) | K₃PO₄ is mild; Cs₂CO₃ for difficult couplings.[4][10] |

| Solvent | 1,4-Dioxane / H₂O (5:1) | 2-MeTHF / H₂O (10:1) | 2-MeTHF is a greener solvent alternative. |

| Temperature | 80–100 °C | 60–80 °C | Higher activity catalysts allow lower temps. |

| Time | 4–12 h | 2–8 h | Monitor by TLC or LC-MS. |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of N-BOC-N-Methyl-3-bromoaniline with phenylboronic acid.

Materials and Equipment:

-

N-BOC-N-Methyl-3-bromoaniline

-

Phenylboronic acid

-

Pd(OAc)₂

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

-

Potassium Phosphate (K₃PO₄), anhydrous powder

-

1,4-Dioxane, anhydrous

-

Deionized water

-

Round-bottom flask with stir bar

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Workflow Diagram:

Caption: A typical experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add N-BOC-N-Methyl-3-bromoaniline (e.g., 1.0 mmol, 302 mg), phenylboronic acid (1.2 mmol, 146 mg), and anhydrous K₃PO₄ (2.5 mmol, 531 mg).

-

Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.045 mmol, 18.5 mg). Add these solids to the reaction flask.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. An oxygen-free environment is critical for catalyst stability and activity.

-

Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4 mL) followed by deionized water (0.8 mL) via syringe. The solution should be thoroughly degassed by bubbling nitrogen or argon through it for 10-15 minutes.

-

Reaction: Lower the flask into a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4–12 hours).

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

-

Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 27173-27177. [Link]

-

Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

-

Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Pure and Applied Chemistry, 76(3), 635-647. [Link]

-

Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 123(41), 10099-10100. [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

-

D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(64), 15949-15965. [Link]

-

Ben-Yahia, A., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 20(5), 8855-8874. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

Introduction: Strategic Importance of N-BOC-N-Methyl-3-bromoaniline in Synthesis

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions of N-BOC-N-Methyl-3-bromoaniline

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These transformations are particularly indispensable in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures.[1][3] The substrate at the heart of this guide, tert-butyl (3-bromophenyl)(methyl)carbamate, or N-BOC-N-Methyl-3-bromoaniline, is a versatile building block. Its structure incorporates several key features:

-

A Bromo-Substituted Aryl Ring: The bromine atom serves as an excellent leaving group for oxidative addition to a palladium(0) center, initiating the catalytic cycle. Its meta position relative to the amino group influences the electronic properties and reactivity of the aryl ring.

-

An N-Methyl Group: The methyl group creates a tertiary amine upon coupling, a common motif in pharmacologically active compounds.

-

An N-BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group is crucial. It deactivates the nitrogen lone pair, preventing it from coordinating to the palladium catalyst and inhibiting its activity.[4] This protection is robust under many cross-coupling conditions yet can be removed under mild acidic conditions, providing a strategic handle for subsequent synthetic transformations.

This guide provides detailed application notes and validated protocols for the use of N-BOC-N-Methyl-3-bromoaniline in several pivotal palladium-catalyzed reactions, offering researchers and drug development professionals a practical framework for its application.

Core Mechanistic Principles: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and optimization. Most of these reactions proceed through a common Pd(0)/Pd(II) catalytic cycle involving three key steps: oxidative addition, a variable second step (e.g., transmetalation or carbopalladation), and reductive elimination.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of N-BOC-N-Methyl-3-bromoaniline, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation / Carbopalladation:

-

In Suzuki and Sonogashira reactions, a nucleophilic coupling partner (organoboron or organocopper/alkyne, respectively) undergoes transmetalation, transferring its organic group to the palladium center.

-

In the Heck reaction, an alkene coordinates to the Pd(II) complex and inserts into the palladium-carbon bond (carbopalladation).

-

In Buchwald-Hartwig amination , the amine coupling partner coordinates to the palladium, and deprotonation by a base forms a palladium-amido complex.

-

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The choice of ligand is critical as it modulates the stability, solubility, and reactivity of the palladium catalyst throughout this cycle.[7][8] Bulky, electron-rich phosphine ligands, for example, are known to accelerate both oxidative addition and reductive elimination.[9]

Caption: General catalytic cycle for palladium cross-coupling.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures due to its mild conditions and exceptional functional group tolerance.[10] For N-BOC-N-Methyl-3-bromoaniline, this reaction enables the introduction of a vast array of aryl, heteroaryl, or vinyl substituents.

Expert Insights & Causality

-

Catalyst System: While traditional catalysts like Pd(PPh₃)₄ are effective, modern pre-catalysts (e.g., CataCXium A Pd G3, XPhos Pd G3) often provide higher yields and broader substrate scope, especially for challenging couplings.[10] These pre-catalysts feature bulky, electron-rich ligands that promote the crucial oxidative addition and reductive elimination steps.

-

Base Selection: The base is critical for activating the boronic acid partner for transmetalation.[11] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. K₃PO₄ is often preferred for less reactive boronic acids. The choice of base can also influence the stability of the BOC group, which is generally stable but can be susceptible to cleavage under harsh basic conditions or prolonged heating.[12]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or 2-MeTHF) and water is typical. The water is necessary to dissolve the inorganic base and facilitate the reaction. Micellar catalysis in water has also emerged as a green and efficient alternative.[13][14]

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

| Component | Role | Typical Reagent/Condition | Loading/Equivalents |

| Aryl Halide | Electrophile | N-BOC-N-Methyl-3-bromoaniline | 1.0 eq |

| Boronic Acid/Ester | Nucleophile | Arylboronic acid | 1.1 - 1.5 eq |

| Palladium Source | Catalyst | Pd(PPh₃)₄ or XPhos Pd G3 | 1 - 5 mol% |

| Ligand | Catalyst Stabilizer/Activator | PPh₃ or XPhos (if not using pre-catalyst) | 2 - 10 mol% |

| Base | Activates Boronic Acid | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 eq |

| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | 0.1 - 0.5 M |

| Temperature | Reaction Rate | 80 - 110 °C | - |

Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add N-BOC-N-Methyl-3-bromoaniline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration should be approximately 0.2 M with respect to the bromoaniline.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for forming C-N bonds where classical methods fail.[15][16] Using N-BOC-N-Methyl-3-bromoaniline as the electrophile allows for the synthesis of complex, unsymmetrical tri-substituted aniline derivatives, which are prevalent in medicinal chemistry.

Expert Insights & Causality

-

The Ligand is Key: This reaction is highly dependent on the choice of ligand. The development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group was a critical breakthrough.[9] These ligands facilitate the challenging C-N reductive elimination from the Pd(II) center and prevent the formation of catalytically inactive palladium-amido dimers.

-

Base Requirements: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner (or the N-H bond in the Pd-amine complex) without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be used.

-

Substrate Scope: The reaction is broadly applicable to a wide range of primary and secondary amines. The BOC-protected aniline substrate is sufficiently electron-rich to undergo oxidative addition efficiently.

Data Presentation: Typical Buchwald-Hartwig Reaction Conditions

| Component | Role | Typical Reagent/Condition | Loading/Equivalents |

| Aryl Halide | Electrophile | N-BOC-N-Methyl-3-bromoaniline | 1.0 eq |

| Amine | Nucleophile | Primary or Secondary Amine | 1.1 - 1.5 eq |

| Palladium Source | Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% |

| Ligand | Catalyst Activator | XPhos, SPhos, RuPhos | 2 - 5 mol% |

| Base | Amine Deprotonation | NaOtBu or LHMDS | 1.2 - 2.0 eq |

| Solvent | Reaction Medium | Toluene or Dioxane (anhydrous) | 0.1 - 0.5 M |

| Temperature | Reaction Rate | 80 - 110 °C | - |

Protocol: Buchwald-Hartwig Coupling with Morpholine

-

Reaction Setup: In a glovebox or under a flow of inert gas, add NaOtBu (1.4 eq) to a dry, oven-baked flask.

-

Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.5 mol%).

-

Reagent Addition: Add N-BOC-N-Methyl-3-bromoaniline (1.0 eq) and anhydrous toluene. Finally, add morpholine (1.2 eq) via syringe.

-

Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 6-24 hours. Monitor progress by LC-MS.

-

Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired tertiary amine product.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Workflow

The successful execution of these protocols relies on a systematic and careful workflow, from preparation to purification.

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nobelprize.org [nobelprize.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Technical Support Center: Purification of N-BOC-N-Methyl-3-bromoaniline

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of N-BOC-N-Methyl-3-bromoaniline. The protocols and insights are designed for researchers, scientists, and professionals in drug development to help navigate common challenges and ensure the isolation of a high-purity final product.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is a sticky, dark oil after solvent removal. How should I proceed with purification?

Answer: This is a common scenario resulting from residual solvents, reaction byproducts, or the inherent nature of the crude product. Do not attempt to directly crystallize this oil.

-

Causality: The oily consistency is often due to the presence of tert-butanol (a byproduct of the (Boc)₂O reagent), residual high-boiling point solvents (like DMF or DMSO if used in the reaction), and other minor impurities that act as a eutectic mixture, preventing solidification.

-

Recommended Action: The most robust and reliable method for purifying an oily crude product is flash column chromatography on silica gel.[1]

-

High-Vacuum Evaporation: First, place the crude oil on a high-vacuum line for several hours to remove as much volatile residue (tert-butanol, residual ethyl acetate, etc.) as possible. Co-evaporation with toluene (adding toluene and evaporating under reduced pressure) can be effective in azeotropically removing stubborn solvents.

-

TLC Analysis: Dissolve a small amount of the crude oil in dichloromethane (DCM) and run a Thin-Layer Chromatography (TLC) plate to visualize the components. Use a solvent system like 9:1 Hexanes:Ethyl Acetate. You should be able to identify:

-

Starting Material (N-methyl-3-bromoaniline): A polar spot with a low Retention Factor (Rf).

-

Product (N-BOC-N-Methyl-3-bromoaniline): A less polar spot with a higher Rf.

-

Baseline Impurities: Non-moving spots which are highly polar.

-

-

Column Chromatography: Proceed with column chromatography as detailed in the protocol below (Section 3.2). This technique is designed to separate compounds based on their polarity, making it ideal for cleaning up oily mixtures.[2]

-

Question 2: My TLC plate shows three distinct spots after the reaction workup. What are they, and how do I ensure a clean separation?

Answer: Seeing multiple spots is expected. Identifying them is key to designing an effective purification strategy.

-

Probable Identities of Spots (in order of increasing Rf):

-

Spot 1 (Lowest Rf, most polar): Unreacted N-methyl-3-bromoaniline. Its free N-H and lone pair on the nitrogen interact strongly with the silica gel.

-

Spot 2 (Mid-range Rf): Your desired product, N-BOC-N-Methyl-3-bromoaniline. The bulky, non-polar BOC group reduces the molecule's overall polarity compared to the starting amine.

-

Spot 3 (Highest Rf, least polar): This could be unreacted (Boc)₂O or non-polar byproducts. (Boc)₂O itself can be visualized on TLC with certain stains like potassium permanganate.

-

-

Achieving Separation:

-

The Power of Polarity: The significant difference in polarity between the starting amine and the BOC-protected product is the basis for a successful separation.

-

Solvent System Optimization: The goal is to find a mobile phase that gives your product an Rf value of approximately 0.25-0.35 on the TLC plate.[3] This typically provides the best resolution during column chromatography.

-

If the spots are too close together, decrease the polarity of the mobile phase (e.g., move from 8:2 Hexanes:EtOAc to 9:1 or even 9.5:0.5). A lower polarity mobile phase will cause all spots to move slower and further apart on the column.

-

If the product spot is too low (Rf < 0.2), increase the mobile phase polarity (e.g., move from 9:1 to 8:2 Hexanes:EtOAc).

-

-

Question 3: After my aqueous workup, my product yield is significantly lower than expected. What are the likely causes?

Answer: Low yield after workup often points to either chemical degradation or physical loss of the product.

-

Root Cause Analysis:

-

Accidental Deprotection: The BOC group is notoriously sensitive to acid.[4][5] If your aqueous workup involved a wash with a strong acid (e.g., 1M HCl) to remove a basic catalyst like triethylamine, you may have inadvertently cleaved a portion of your product back to the more water-soluble starting material. Always use a milder acid wash, such as saturated ammonium chloride (NH₄Cl) or 5% citric acid solution.[6]

-

Emulsion Formation: Anilines and their derivatives can sometimes form emulsions during extractive workup, especially if the pH is not well-controlled. An emulsion traps your product in the interface between the aqueous and organic layers, leading to significant loss upon separation. To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently.[2]

-

Incomplete Extraction: N-BOC-N-Methyl-3-bromoaniline is soluble in a range of organic solvents. However, if you perform too few extractions (e.g., only one), a considerable amount of product may remain in the aqueous layer. It is standard practice to extract the aqueous layer at least three times with your chosen organic solvent (e.g., 3 x 50 mL Ethyl Acetate).[7]

-

Question 4: My final product's ¹H NMR spectrum is clean, but there's a singlet at ~1.3 ppm that I can't assign to my product.

Answer: A singlet in this region is the classic signature of the nine equivalent protons of the tert-butyl group from tert-butanol, a byproduct of the BOC protection reaction.

-

Mechanism of Contamination: During the reaction, (Boc)₂O reacts with the amine, and the leaving group is essentially tert-butyl carbonate, which is unstable and decomposes to CO₂ and tert-butanol. While aqueous washes remove most of it, it can be persistent.

-

Removal Strategy:

-

High Vacuum: As mentioned in Q1, tert-butanol is volatile. Dissolve your product in a minimal amount of a low-boiling solvent like DCM, then place it on a high-vacuum line for several hours. The solvent and the tert-butanol will evaporate.

-

Hexane Trituration/Wash: If the product is a solid, you can often wash away the tert-butanol impurity. Suspend the solid product in cold hexanes, stir vigorously for 15-20 minutes, and then filter. The non-polar product should be largely insoluble, while the more polar tert-butanol will be washed away. Repeat if necessary.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable, all-around method for purifying N-BOC-N-Methyl-3-bromoaniline?

For general laboratory scale, flash column chromatography on silica gel is the gold standard.[1] It is highly versatile and effective at separating the non-polar product from the polar starting amine and other polar impurities. While crystallization can yield very pure material, it is dependent on the product being a solid and having favorable solubility properties, which is not always the case with crude materials.

Q2: How do I select the optimal solvent system for my column chromatography?

The process is empirical and guided by TLC analysis.[8]

-

Prepare several small vials with different ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate). Common starting points are 95:5, 90:10, 85:15, and 80:20 (Hex:EtOAc).

-

Spot your crude material on separate TLC plates and develop one in each solvent system.

-

The ideal system is one that moves the desired product spot to an Rf value of 0.25-0.35 . This Rf provides the optimal balance between separation from impurities and a reasonable elution time from the column.

Q3: Can I use crystallization for purification?

Yes, crystallization can be an excellent and scalable method if your crude product is relatively clean and solid.[9]

-

When to Use It: If your crude material solidifies upon standing and TLC analysis shows the primary impurity is the highly polar starting amine, crystallization is a good option.

-

How It Works: The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which the product has good solubility, and then cool it down slowly. The product should crystallize out, leaving the impurities behind in the solvent (mother liquor). Alternatively, you can dissolve the product in a solvent like DCM and then add a non-polar "anti-solvent" like hexane until the solution becomes cloudy, then allow it to stand and crystallize.[9]

-

Self-Validation: Always check the purity of your crystallized material and the mother liquor by TLC to ensure the separation was successful.

Q4: What are the critical stability factors to consider for N-BOC-N-Methyl-3-bromoaniline during purification?

The primary concern is the acid lability of the BOC protecting group .[5]

-

Avoid Strong Acids: Never use strong acids (pH < 4) during the aqueous workup.

-

Silica Gel: Normal silica gel is slightly acidic. For routine purifications, this is generally not a problem over the short duration of a column run. However, if your product is particularly sensitive or if the column runs for an extended period, you may see some streaking on the TLC or minor deprotection. In such cases, you can use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize the acidic sites.

-

Storage: Store the final, purified product in a cool, dry place. Long-term storage in protic solvents or exposure to acidic vapors in the lab environment can lead to slow degradation.

Section 3: Standard Purification Protocols

3.1: Protocol for Aqueous Workup

This protocol is designed to remove the bulk of water-soluble impurities before final purification.

-

Once the reaction is complete (as monitored by TLC), dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with: a. 5% citric acid solution or saturated NH₄Cl (2 times). This removes basic catalysts like triethylamine and unreacted starting material. b. Saturated sodium bicarbonate (NaHCO₃) solution (2 times). This removes any residual acid and quenches the citric acid wash.[2] c. Saturated sodium chloride (Brine) solution (1 time). This helps to remove water from the organic layer and break any emulsions.[8]

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

3.2: Protocol for Flash Column Chromatography

This is the definitive method for obtaining high-purity N-BOC-N-Methyl-3-bromoaniline.

-

Materials:

-

Stationary Phase: Silica Gel (230-400 mesh)

-

Mobile Phase: Gradient of Ethyl Acetate in Hexanes (determined by prior TLC analysis)

-

-

Procedure:

-

Column Packing: Dry pack the column with silica gel and then flush with the initial, least polar mobile phase (e.g., 95:5 Hexanes:EtOAc) until the silica bed is fully wetted and free of air bubbles.

-

Sample Loading: Dissolve the crude product from the workup in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder (this is called "dry loading"). Carefully add this powder to the top of the packed column.

-

Elution: Begin eluting with the low-polarity mobile phase. Maintain positive pressure to ensure a steady flow rate.

-

Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

-

Gradient (if necessary): Once the less polar impurities have eluted, you can gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexanes:EtOAc) to speed up the elution of your product.

-

Isolation: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified N-BOC-N-Methyl-3-bromoaniline.[1]

-

Section 4: Data Presentation

Table 1: Typical TLC Profile for Purification Monitoring

| Compound | Polarity | Typical Rf (9:1 Hexanes:EtOAc) | Appearance under UV (254 nm) |

| N-methyl-3-bromoaniline (SM) | High | 0.10 - 0.15 | Quenches (dark spot) |

| N-BOC-N-Methyl-3-bromoaniline (Product) | Low | 0.30 - 0.40 | Quenches (dark spot) |

| (Boc)₂O | Low | > 0.60 | Does not absorb UV |

Section 5: Visualization of Workflows

Diagram 1: General Purification Workflow

This diagram illustrates the logical flow from the end of the chemical reaction to the final pure product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

Technical Support Center: Managing Steric Hindrance in Reactions with N-BOC-N-Methyl-3-bromoaniline

Welcome to the technical support center for N-BOC-N-Methyl-3-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered building block. The presence of both a bulky tert-butyloxycarbonyl (BOC) group and a methyl group on the nitrogen atom ortho to the bromine significantly impacts reactivity in common cross-coupling reactions. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your synthetic goals.

Understanding the Challenge: The Steric Profile of N-BOC-N-Methyl-3-bromoaniline